molecular formula C15H14BrN3O2S B2577885 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923173-51-7

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2577885
CAS No.: 923173-51-7
M. Wt: 380.26
InChI Key: WGXNODWEVTYSKH-UHFFFAOYSA-N
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Description

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenylamine reacts with the thiazole intermediate.

    Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the bromophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNODWEVTYSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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